

CAS number and molecular structure of 4-thiazoleacetic acid

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Compound of Interest

Compound Name: 4-Thiazoleacetic acid

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An In-depth Technical Guide to 2-Amino-4-thiazoleacetic Acid

Disclaimer: This technical guide focuses on 2-Amino-**4-thiazoleacetic acid** (CAS RN: 29676-71-9). Initial searches for the general term "**4-thiazoleacetic acid**" predominantly yielded results for this specific, commercially significant amino derivative, which is a critical building block in pharmaceutical research and development. Given the target audience of researchers, scientists, and drug development professionals, this guide centers on this compound of high interest.

Compound Identification and Molecular Structure

2-Amino-**4-thiazoleacetic acid** is a heterocyclic compound featuring a thiazole ring substituted with an amino group and an acetic acid moiety. It is a vital intermediate in the synthesis of numerous pharmaceuticals, most notably third-generation cephalosporin antibiotics.

CAS Number: 29676-71-9[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Formula: C₅H₆N₂O₂S[\[1\]](#)[\[2\]](#)[\[3\]](#)

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Molecular Structure:
Illustrative purposes)

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Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **2-Amino-4-thiazoleacetic acid** and its common ethyl ester derivative.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	158.18 g/mol	[2][3]
Appearance	White to light beige crystalline powder	[3]
Melting Point	130-135 °C (decomposes)	[3]
pKa (Predicted)	3.20 ± 0.10	
Water Solubility (20°C)	6.5 g/L	
LogP (Calculated)	0.35	[3]
Topological Polar Surface Area (TPSA)	76.21 Å ²	[3]

Table 2: Spectroscopic Data (Representative)

Spectroscopic data is crucial for the identification and characterization of the compound. Below are typical spectral characteristics for derivatives of **2-amino-4-thiazoleacetic acid**.

Technique	Data for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate	Source
¹ H NMR	δ (DMSO-d ₆ , 300 MHz): 7.72 (s, 2H, NH ₂), 4.14 (q, J=6.0 Hz, 2H, OCH ₂), 2.35 (s, 3H, CH ₃ from acetyl, not acetic acid), 1.22 (t, J=6.2 Hz, 3H, CH ₃)	[4]
¹³ C NMR	δ (DMSO-d ₆ , 75 MHz): 170.7 (C=O), 162.5 (C2-thiazole), 159.7 (C4-thiazole), 107.9 (C5-thiazole), 60.3 (OCH ₂), 14.7 (CH ₃)	[4]
FTIR (KBr, cm ⁻¹)	~3400-3100 (N-H stretching), ~2980 (C-H stretching), ~1730 (C=O ester stretch), ~1620 (C=N stretching), ~1520 (N-H bending)	[4]

Note: The provided NMR data is for a related derivative and serves as a representative example of the types of signals expected.[4]

Experimental Protocols

Detailed methodologies for the synthesis of 2-Amino-4-thiazoleacetic acid and its subsequent use in pharmaceutical synthesis are provided below.

Synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride

This protocol is adapted from established patent literature and involves the cyclization of thiourea with a 4-chloroacetoacetyl derivative.[5][6]

Materials:

- Thiourea
- 4-chloroacetoacetyl chloride
- Methylene chloride (or other chlorohydrocarbon solvent)
- Water

Procedure:

- Prepare a suspension of thiourea in water (e.g., 15.2 g of thiourea in 30 g of water) in a reaction vessel equipped with a stirrer and cooling system.
- Cool the thiourea suspension to between +5°C and +7°C.
- Separately, prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride.
- Add the 4-chloroacetoacetyl chloride solution dropwise to the cooled thiourea suspension over a period of approximately 25-30 minutes, while maintaining the reaction temperature between +5°C and +10°C with vigorous stirring.
- After the addition is complete, continue stirring the mixture at +5°C to +7°C for an additional 30 minutes.
- Remove the cooling bath and allow the reaction mixture to warm up while stirring for another 60 minutes. The temperature will typically rise to 25-30°C.
- Cool the reaction mixture in a refrigerator to facilitate the precipitation of the product, (2-aminothiazol-4-yl)-acetic acid hydrochloride.
- Collect the solid product by filtration, wash with a cold solvent if necessary, and dry under vacuum.

General Protocol for Amide Coupling to a Cephalosporin Core

2-Amino-4-thiazoleacetic acid is a key side chain for many cephalosporin antibiotics. The following is a general workflow for its coupling to a 7-aminocephalosporanic acid (7-ACA)

nucleus. This process requires activation of the carboxylic acid moiety.

Part A: Activation of the Carboxylic Acid The carboxylic acid must be converted into a more reactive electrophile to facilitate amide bond formation. A common method is the formation of an active ester using a carbodiimide coupling agent.

Materials:

- 2-Amino-4-thiazoleacetic acid (with the amino group potentially protected, e.g., with a Boc or Trt group)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBr)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

- Dissolve the N-protected 2-Amino-4-thiazoleacetic acid and NHS (or HOBr) (approx. 1.1 equivalents) in the anhydrous solvent.
- Cool the solution to 0°C in an ice bath.
- Add EDC (or DCC) (approx. 1.1 equivalents) to the solution portion-wise while stirring.
- Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours until the formation of the active ester is complete (can be monitored by TLC).

Part B: Coupling with 7-ACA The activated side chain is then reacted with the free amine of the cephalosporin core.

Materials:

- Activated 2-Amino-4-thiazoleacetic acid from Part A
- 7-aminocephalosporanic acid (7-ACA) or a derivative

- A suitable base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
- Anhydrous solvent

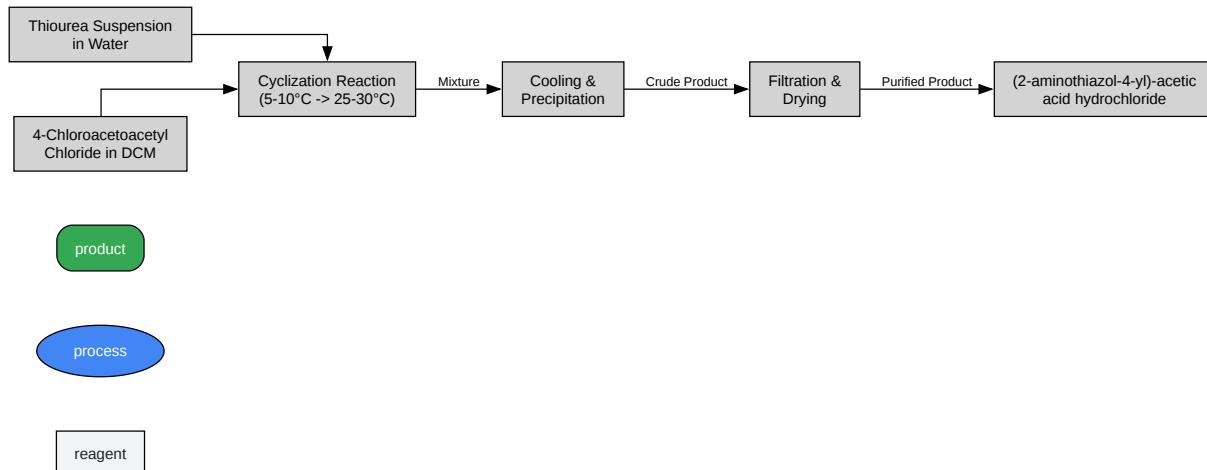
Procedure:

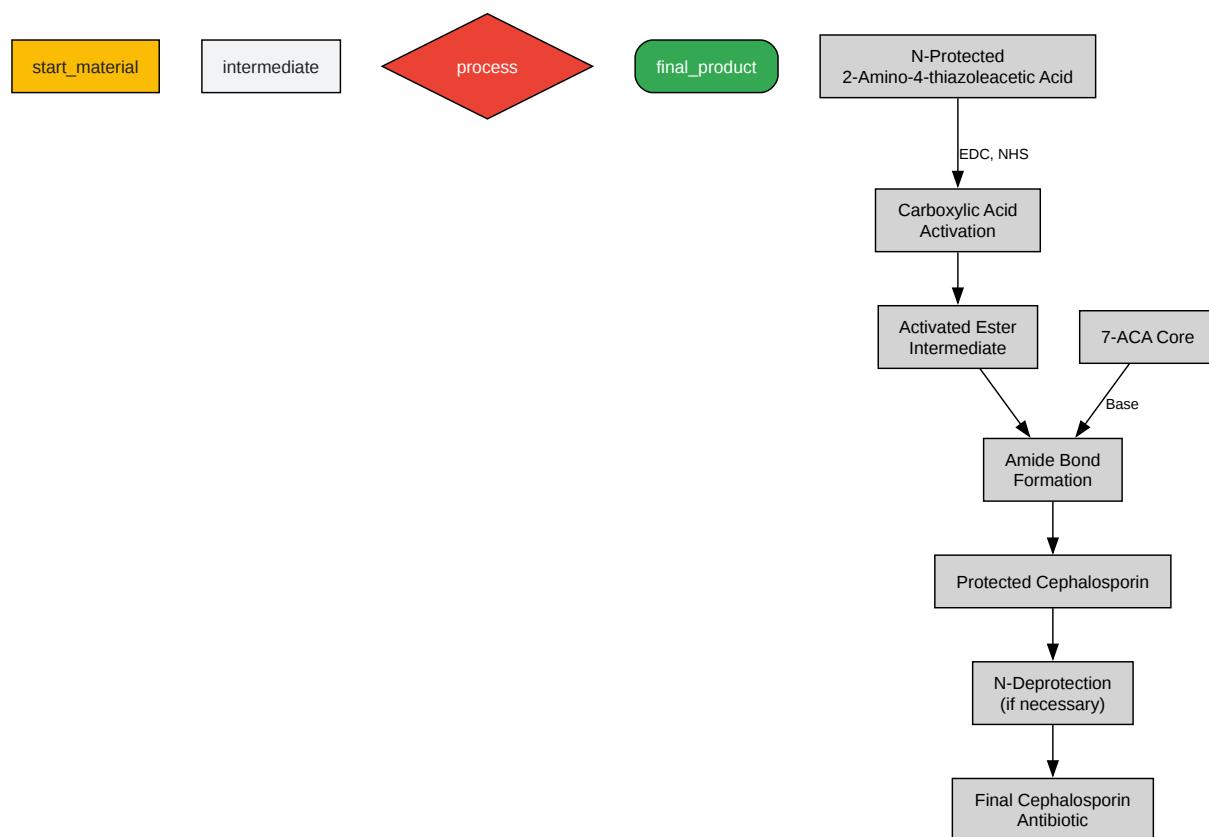
- In a separate flask, suspend or dissolve 7-ACA in the anhydrous solvent.
- Add the base (approx. 2-3 equivalents) to solubilize the 7-ACA and neutralize any acid.
- Add the solution of the activated ester from Part A to the 7-ACA solution.
- Stir the reaction mixture at room temperature for 8-16 hours, monitoring the progress by TLC or HPLC.
- Upon completion, proceed with standard aqueous work-up and purification (e.g., extraction, crystallization, or chromatography) to isolate the final cephalosporin product.
- Perform deprotection of the amino group on the thiazole ring if necessary.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-4-thiazoleacetic acid hydrochloride.



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